molecular formula C15H15NO2 B572959 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261921-61-2

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B572959
CAS No.: 1261921-61-2
M. Wt: 241.29
InChI Key: VCUASWZYBCNILL-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is a biphenyl derivative featuring a phenol group at the 2-position and a dimethylaminocarbonyl (carbamate) substituent at the 4-position of the adjacent benzene ring. This structure combines aromatic rigidity with the electron-withdrawing and hydrogen-bonding capabilities of the carbamate group. The compound is classified as harmful via inhalation, skin contact, and ingestion based on its Material Safety Data Sheet (MSDS), though detailed physicochemical data (e.g., melting point, solubility) remain unspecified .

Properties

IUPAC Name

4-(2-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUASWZYBCNILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683571
Record name 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-61-2
Record name 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable phenol derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the dimethylaminocarbonyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol and related phenolic derivatives:

Compound Name Substituents Functional Groups Molecular Weight Toxicity/Notes
This compound 4-(N,N-Dimethylcarbamoyl), 2-hydroxyphenyl Phenol, carbamate Not provided Harmful (inhalation, skin)
4-Nitrophenol 4-Nitro, phenol Phenol, nitro 139.11 g/mol Acute toxicity, carcinogen
2-Methoxy-5-((phenylamino)methyl)phenol 2-Methoxy, 5-(phenylaminomethyl) Phenol, methoxy, amine ~256.30 g/mol Synthesized via condensation
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline 4-Methoxy, amino methyl, dimethylamino Aniline, methoxy, amine ~270.35 g/mol Crystal structure studied
Key Observations:
  • Electronic Effects: The carbamate group in the target compound is electron-withdrawing, similar to the nitro group in 4-nitrophenol.
  • Solubility: Methoxy and amine groups (e.g., in 2-methoxy-5-((phenylamino)methyl)phenol) enhance solubility in polar solvents, whereas the carbamate in the target compound may favor organic solvents like DMF or DMSO .
  • Toxicity: The carbamate group is associated with moderate toxicity (harmful upon exposure), while nitro groups (as in 4-nitrophenol) are linked to higher acute toxicity and carcinogenicity .

Stability and Reactivity

  • Hydrogen Bonding: The phenol and carbamate groups enable hydrogen bonding, which influences crystal packing and stability. discusses hydrogen-bonding patterns in molecular aggregates, a critical factor in the solid-state behavior of phenolic derivatives .
  • Degradation: Compared to chlorophenols () or nitrophenols (), the carbamate group may degrade into dimethylamine and CO₂ under acidic or enzymatic conditions, altering environmental persistence.

Biological Activity

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a dimethylaminocarbonyl substituent, which contributes to its chemical reactivity and biological interactions. Its structure can be represented as follows:

C15H15N1O2\text{C}_{15}\text{H}_{15}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds, while the dimethylaminocarbonyl group may engage in non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to observed biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and histone deacetylase (HDAC) inhibition .

Biological Activity Overview

Recent studies have explored the compound's biological activities in detail. Below is a summary table highlighting key findings:

Biological Activity Description References
AntimicrobialExhibits inhibitory effects against various bacteria and fungi.
AnticancerInduces apoptosis in cancer cell lines; potential HDAC inhibitor.
Anti-inflammatoryMay reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity :
    A study demonstrated that derivatives of this compound showed significant inhibitory effects on human cancer cell lines, particularly those associated with myelodysplastic syndromes. The mechanism involved the upregulation of acetylated histones, leading to enhanced apoptosis and cell cycle arrest .
  • Antimicrobial Effects :
    Research indicated that this compound could effectively inhibit the growth of several pathogenic bacteria, suggesting its potential use as a novel antimicrobial agent.
  • Inflammation Models :
    In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential for treating inflammatory diseases.

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